1-(2-Pyridyl)-2-(4-pyridyl)ethene
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Overview
Description
1-(2-Pyridyl)-2-(4-pyridyl)ethene is an organic compound featuring two pyridine rings connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)-2-(4-pyridyl)ethene typically involves the coupling of 2-bromopyridine and 4-bromopyridine with ethene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)-2-(4-pyridyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 1-(2-Pyridyl)-2-(4-pyridyl)ethane.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
1-(2-Pyridyl)-2-(4-pyridyl)ethene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)-2-(4-pyridyl)ethene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its structural properties allow it to interact with nucleic acids and proteins, potentially modulating their functions.
Comparison with Similar Compounds
1,2-Di(pyridin-2-yl)ethene: Similar structure but with both pyridine rings attached to the same carbon atom.
1,2-Di(pyridin-4-yl)ethene: Similar structure but with both pyridine rings attached to the same carbon atom.
1,2-Di(pyridin-3-yl)ethene: Similar structure but with both pyridine rings attached to the same carbon atom.
Uniqueness: 1-(2-Pyridyl)-2-(4-pyridyl)ethene is unique due to the positioning of the pyridine rings, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2-pyridin-4-ylethenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETWYDZOYDJBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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